molecular formula C16H13ClO2S2 B2899142 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate CAS No. 329079-37-0

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate

Cat. No.: B2899142
CAS No.: 329079-37-0
M. Wt: 336.85
InChI Key: DAUHLVDAQLTCOY-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate is a chemical compound with the molecular formula C16H13ClO2S2 It is known for its unique structure, which includes a dithiolan ring and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoate group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The chlorobenzoate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 3-chlorobenzoate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzoate

Comparison

Compared to its analogs, 4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate is unique due to the position of the chlorine atom on the benzoate group. This positional difference can influence the compound’s reactivity, biological activity, and overall properties. For example, the 2-chloro derivative may have different steric and electronic effects compared to the 3- or 4-chloro derivatives, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S2/c17-14-4-2-1-3-13(14)15(18)19-12-7-5-11(6-8-12)16-20-9-10-21-16/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHLVDAQLTCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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